N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide
Overview
Description
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves multiple steps, starting with the preparation of the furan ring. The synthetic route typically includes the following steps:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Functionalization of the furan ring: Introduction of the carbonyl and nitro groups at specific positions on the furan ring.
Coupling reactions: The final step involves coupling the functionalized furan rings with the appropriate amine and methoxyphenyl groups under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Due to its potential antibacterial and antifungal properties, it is studied for developing new antimicrobial agents.
Biological Research: The compound is used in studying the mechanisms of microbial resistance and the development of new therapeutic strategies.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis pathways. It can also interact with enzymes and other proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide can be compared with other furan derivatives, such as:
N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide: This compound has similar structural features but differs in the position of the nitro group, which can affect its biological activity and chemical reactivity.
Nitrofurantoin analogues: These compounds contain furan and nitro groups and are known for their antibacterial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O7/c1-31-21-13-15(7-8-17(21)25-22(27)19-6-3-11-32-19)24-23(28)20-10-9-18(33-20)14-4-2-5-16(12-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKBDMZUPRPXRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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